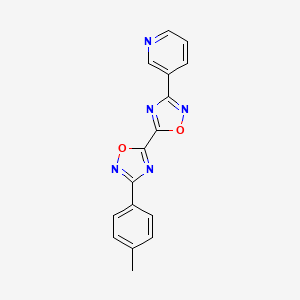

3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a bi-1,2,4-oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the oxadiazole ring. The presence of the phenyl and pyridinyl groups could potentially have interesting electronic effects on the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxadiazoles are known to undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the oxadiazole ring and the attached phenyl and pyridinyl groups. It would likely be a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Electronics Applications

Research has demonstrated the utility of oxadiazole derivatives in the development of phosphorescent organic light-emitting diodes (OLEDs). Specifically, materials like "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" have been synthesized and utilized as electron transporters and hole/exciton blockers. These materials significantly enhance device performance, evidenced by reduced driving voltages, high efficiency, and negligible efficiency roll-off across various colored devices. This advancement in material science indicates a promising direction for the development of efficient and durable OLEDs (Cheng-Hung Shih et al., 2015).

Anticancer Applications

Oxadiazole derivatives have been identified as potential anticancer agents through caspase- and cell-based high-throughput screening assays. These compounds exhibit good activity against several breast and colorectal cancer cell lines. Notably, the structure-activity relationship (SAR) studies of these compounds reveal that modifications in the phenyl group and the introduction of a substituted five-member ring enhance their anticancer efficacy. This discovery highlights the potential of oxadiazole derivatives in cancer therapy and the importance of chemical genetics in identifying novel therapeutic agents (Han-Zhong Zhang et al., 2005).

Corrosion Inhibition

In the context of corrosion science, "this compound" and related compounds have been investigated for their inhibitive properties on brass corrosion in simulated cooling water systems. Studies employing potentiodynamic polarization and electrochemical impedance spectroscopy methods demonstrate that these oxadiazole derivatives are effective mixed-type corrosion inhibitors. Their performance is superior to some known inhibitors, highlighting their potential in industrial applications to mitigate corrosion and biocorrosion, thus extending the lifespan of metal components (A. Rochdi et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGVJHOWBRIJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)